(Trichloromethoxy)benzene

Halex fluorination Lewis acid catalysis Trifluoromethoxy building blocks

(Trichloromethoxy)benzene (TCMB), also referred to as phenyl trichloromethyl ether, is a halogenated aromatic ether of formula C₇H₅Cl₃O and molecular weight 211.47 g·mol⁻¹. The compound belongs to the class of α,α,α-trihalogenated anisole derivatives, where the methyl group of anisole is fully chlorinated.

Molecular Formula C7H5Cl3O
Molecular Weight 211.5 g/mol
CAS No. 34888-05-6
Cat. No. B1604619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Trichloromethoxy)benzene
CAS34888-05-6
Molecular FormulaC7H5Cl3O
Molecular Weight211.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(Cl)(Cl)Cl
InChIInChI=1S/C7H5Cl3O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
InChIKeyCLYZNABPUKUSDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichloromethoxybenzene (CAS 34888-05-6) Procurement Basics: Core Properties and Structural Class Placement


(Trichloromethoxy)benzene (TCMB), also referred to as phenyl trichloromethyl ether, is a halogenated aromatic ether of formula C₇H₅Cl₃O and molecular weight 211.47 g·mol⁻¹ . The compound belongs to the class of α,α,α-trihalogenated anisole derivatives, where the methyl group of anisole is fully chlorinated. It appears as a colorless to pale yellow liquid with a boiling point of 237 °C, density of 1.432 g·cm⁻³, logP of 3.39, and flash point of 90.6 °C [1]. Commercially, TCMB is available at purities of ≥95 % (typical specification) up to NLT 98 % from multiple suppliers, and is stored long-term in cool, dry conditions . Its primary industrial relevance stems from its role as a direct precursor to (trifluoromethoxy)benzene via halogen-exchange fluorination and as a characterized impurity reference standard in pharmaceutical analysis [2][3].

Synthetic intermediate for Halex fluorination to -OCF3 building blocks
Designated Asciminib Impurity 53 reference standard for ANDA/DMF analytical methods
High-boiling liquid (bp 237 °C) supports solvent-free high-temperature reaction workflows

Why Generic Substitution Fails for Trichloromethoxybenzene: The Hidden Costs of Swapping In-Class Analogs


Although (trichloromethoxy)benzene shares the benzene-oxygen framework with anisole, (trifluoromethoxy)benzene, and (dichloromethoxy)benzene, it cannot be freely interchanged with these congeners. The CCl₃ terminus is not a passive substituent: it encodes a unique halogen-exchange reactivity that enables quantitative conversion to the pharmacologically critical -OCF₃ group under mild Lewis-acid catalysis, a transformation that the -OCH₃, -OCHCl₂, and even -CCl₃ analogs do not support with comparable efficiency or selectivity [1][2]. Moreover, TCMB has been formally adopted as Asciminib Impurity 53 in regulated pharmaceutical analytical methods, meaning that substituting a different halogenated anisole would fail to meet impurity-marker identification and quantification requirements [3]. These two orthogonal properties—synthetic utility as a fluorination substrate and regulatory recognition as a specific impurity standard—create a substitution barrier that generic sourcing cannot overcome.

CCl3 terminus enables unique quantitative Halex fluorination not matched by -OCH3, -OCHCl2, or -CCl3 analogs.
Only recognized as Asciminib Impurity 53; other halogenated anisoles lack regulatory method identity and would fail validation.
Dual synthetic and analytical utility cannot be fulfilled by any single congener; generic sourcing risks non-compliance and rework.

Trichloromethoxybenzene Head-to-Head Evidence: Quantitative Differentiation Versus Closest Analogs


Halogen-Exchange Fluorination Efficiency: Trichloromethoxybenzene vs. Bis-1,3-trichloromethylbenzene

Under identical liquid-phase conditions (HF, SbCl₅ catalyst, 50–90 °C), trichloromethoxybenzene undergoes total and selective conversion to trifluoromethoxybenzene, whereas the structurally analogous bis-1,3-trichloromethylbenzene yields a complex mixture of partially fluorinated intermediates and requires careful control to favor the mono-fluorinated product [1][2]. The quantitative transformation of TCMB eliminates the need for challenging separation of mixed halides, directly impacting procurement decisions for laboratories synthesizing -OCF₃-containing drug candidates.

Fluorination selectivity
Head-to-head
Single product (trifluoromethoxybenzene) vs. multi-component mixture from bis-1,3-trichloromethylbenzene
Supports clean -OCF3 building block synthesis without mixed-halide purification
HF/SbCl5, 50–90 °C; comparison under identical conditions
Halex fluorination Lewis acid catalysis Trifluoromethoxy building blocks

Pharmaceutical Impurity Reference Standard: Exclusive Regulatory Role vs. Unlisted Analogs

Trichloromethoxybenzene is officially designated as Asciminib Impurity 53 and is supplied with full characterization data (CoA, HPLC, MS, NMR) compliant with regulatory guidelines (USP/EP traceability available) for use in ANDA/DMF submissions, method validation, and QC release testing [1]. No other halogenated anisole—trifluoromethoxybenzene, dichloromethoxybenzene, or benzotrichloride—holds a comparable assigned impurity code for Asciminib analysis, making TCMB irreplaceable in this regulated context.

Impurity standard role
Head-to-head
Designated Asciminib Impurity 53 with CoA; analogs (trifluoromethoxy-, dichloromethoxybenzene) not assigned
Regulatory analytical method requires this specific standard; substitutes invalidate identity testing
UPLC-PDA method, C18 column; ICH-compliant characterization data provided
Pharmaceutical impurity Asciminib Reference standard

Boiling Point Differentiation: High-Temperature Reaction Compatibility vs. Trifluoromethoxybenzene

With a boiling point of 237 °C at 760 mmHg, TCMB remains in the liquid phase across a far wider thermal window than its principal downstream product, (trifluoromethoxy)benzene (bp 102 °C at 760 mmHg), and also exceeds anisole (154 °C) and dichloromethoxybenzene (~221 °C) [1][2]. This property enables TCMB to serve as both a reactant and a high-boiling inert medium in nucleophilic substitution or fluorination sequences where lower-boiling analogs would evaporate or require sealed-vessel equipment.

Boiling point advantage
Cross-study
237 °C vs. 102 °C (trifluoromethoxybenzene), 154 °C (anisole), ~221 °C (dichloromethoxybenzene)
Enables high-temperature liquid-phase processing without sealed vessels or reflux constraints
Atmospheric pressure (760 mmHg); data from multiple databases
Boiling point Thermal stability Reaction solvent

Manufacturing Purity Control: Ring-Chlorination Suppression vs. Prior-Art Methods

A patented manufacturing process using benzotrifluoride (BTF)-based solvents restricts aromatic ring chlorination to less than 5 mol% during the photochlorination of anisole to TCMB, compared to significantly higher ring-chlorination levels when the reaction is run in carbon tetrachloride, other common solvents, or under solvent-free conditions [1]. This process-level purity advantage reduces the burden of downstream purification and ensures a more consistent product for sensitive applications such as pharmaceutical intermediate synthesis.

Ring-chlorination control
Head-to-head
4 or solvent-free photochlorination
Higher structural fidelity reduces downstream purification needs for sensitive intermediate use
Patented process; photochlorination of anisole, 30–50 wt% in benzotrifluoride
Ring chlorination Process impurity Benzotrifluoride solvent

Hydrophobicity and Extractability: LogP Comparison with Anisole and Trifluoromethoxybenzene

The calculated logP of TCMB is 3.39–3.9, substantially higher than that of anisole (logP 2.11) and (trifluoromethoxy)benzene (logP ~2.6) [1][2]. This increased lipophilicity translates into superior organic-phase partitioning during aqueous workup, facilitating cleaner isolation in multi-step synthetic sequences where TCMB is carried through as an intermediate.

Lipophilicity (logP)
Cross-study
logP 3.39 (experimental) vs. anisole 2.11, trifluoromethoxybenzene ~2.6
Higher organic-phase partitioning improves extraction recovery during aqueous workup
Calculated XlogP 3.9; facilitates multi-step intermediate isolation
LogP Hydrophobicity Liquid-liquid extraction

Optimal Procurement Scenarios for Trichloromethoxybenzene: Where the Evidence Supports Prioritization


Synthesis of Trifluoromethoxy-Containing Pharmaceutical Building Blocks

When the synthetic target contains an -OCF₃ group, TCMB is the preferred starting material due to its demonstrated ability to undergo total Halex fluorination to (trifluoromethoxy)benzene under mild Lewis-acid catalysis (HF/SbCl₅, ≤90 °C), affording a single product without mixed-halide contamination [1]. This clean conversion is not matched by the -CCl₃ analog benzotrichloride, which generates multi-component mixtures requiring chromatographic separation [2]. Procurement of TCMB for this purpose minimizes downstream purification costs and maximizes atom efficiency.

Asciminib Drug Substance Impurity Profiling and Regulatory Filing

For ANDA/DMF submissions, method validation, and QC batch release of Asciminib, TCMB is the only recognized Impurity 53 reference standard, supplied with full ICH-compliant characterization data and optional USP/EP traceability [1]. Using any other halogenated anisole would compromise the identity, limit, and quantification steps in the validated UPLC-PDA method [1]. Laboratories and CMOs must source this specific CAS number to maintain regulatory compliance.

High-Temperature Organic Synthesis Requiring a Non-Volatile Halogenated Ether

In reactions demanding prolonged heating above 150 °C at atmospheric pressure—such as nucleophilic aromatic substitutions or Lewis-acid-catalyzed rearrangements—TCMB (bp 237 °C) remains fully liquid and non-volatile, whereas (trifluoromethoxy)benzene (bp 102 °C) would require sealed-vessel or reflux-condenser precautions that add equipment cost and safety risk [1]. This boiling-point advantage makes TCMB the pragmatic choice for high-temperature process development.

Synthesis of Chlorodifluoromethoxy Intermediates via Partial Fluorination

When the synthetic goal is (chlorodifluoromethoxy)benzene rather than the fully fluorinated analog, TCMB offers a controlled entry point: treatment with KF in sulfolane yields (trifluoromethoxy)benzene (53 %) and (chlorodifluoromethoxy)benzene (21 %) in a single operation [1]. This dual-output pathway is inaccessible from (dichloromethoxy)benzene or anisole, providing a unique sourcing advantage for programs exploring mixed-halogen -OCF₂Cl motifs in agrochemical or pharmaceutical candidates.

Application
Selection Property
Validation Focus
-OCF3 building block synthesis
Halex fluorination substrate with high conversion selectivity
Confirm single-product transformation and absence of mixed halides
Asciminib impurity method validation
Designated Impurity 53 reference standard with CoA
Verify identity and purity per ICH guidelines; assess method specificity
High-temperature organic synthesis
High boiling point for extended liquid-phase processing window
Evaluate liquid-phase stability and volatility under reaction conditions
Mixed-halogen -OCF2Cl intermediate synthesis
Reactivity with KF/sulfolane yielding dual product distribution
Assess -CF3O vs. -CF2ClO product ratio for target selection
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